molecular formula C22H37NO3 B12612642 N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide CAS No. 920277-55-0

N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide

Cat. No.: B12612642
CAS No.: 920277-55-0
M. Wt: 363.5 g/mol
InChI Key: DREYLUSOVLZKDZ-BGERDNNASA-N
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Description

N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide is a synthetic organic compound characterized by a benzamide group attached to a long aliphatic chain with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pentadecan-2-one and benzoyl chloride.

    Formation of Intermediate: The first step involves the reaction of pentadecan-2-one with a suitable reducing agent to form the corresponding alcohol, 1,3-dihydroxypentadecan-2-ol.

    Amidation Reaction: The intermediate alcohol is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-1,3-Dihydroxyhexadecan-2-yl]benzamide
  • N-[(2S)-1,3-Dihydroxyoctadecan-2-yl]benzamide
  • N-[(2S)-1,3-Dihydroxydecan-2-yl]benzamide

Uniqueness

N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide is unique due to its specific chain length and the presence of two hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that may not be possible with other similar compounds, making it valuable for targeted applications.

Properties

CAS No.

920277-55-0

Molecular Formula

C22H37NO3

Molecular Weight

363.5 g/mol

IUPAC Name

N-[(2S)-1,3-dihydroxypentadecan-2-yl]benzamide

InChI

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-14-17-21(25)20(18-24)23-22(26)19-15-12-11-13-16-19/h11-13,15-16,20-21,24-25H,2-10,14,17-18H2,1H3,(H,23,26)/t20-,21?/m0/s1

InChI Key

DREYLUSOVLZKDZ-BGERDNNASA-N

Isomeric SMILES

CCCCCCCCCCCCC([C@H](CO)NC(=O)C1=CC=CC=C1)O

Canonical SMILES

CCCCCCCCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O

Origin of Product

United States

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